
Ethyl 3-(4-aminophenyl)propanoate
Overview
Description
Ethyl 3-(4-aminophenyl)propanoate (CAS: 74743-23-0) is an aromatic ester with the molecular formula C₁₁H₁₅NO₂. It is synthesized via catalytic hydrogenation of ethyl 4-nitrocinnamate using palladium on charcoal, yielding a pale yellow liquid with a boiling point of 127°C at 0.03 mm Hg . Key structural features include a propanoate ester backbone and a para-aminophenyl group, which confer unique electronic and reactivity profiles.
The compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active agents. For example, it is utilized in the synthesis of polycystic kidney disease therapeutics by facilitating alkylation or amidation reactions . Its infrared (IR) spectrum shows characteristic absorption bands at 1725 cm⁻¹ (ester carbonyl) and 3450–3375 cm⁻¹ (amine N–H stretch) .
Preparation Methods
Catalytic Hydroamination of Ethyl Acrylate
This method involves a one-step reaction between 4-aminophenyl derivatives and ethyl acrylate using trifluoromethanesulfonic acid (TfOH) as a catalyst under nitrogen protection.
- Reactants : 4-Aminophenyl compound (1 eq), ethyl acrylate (1–2 eq), anhydrous ethanol (solvent).
- Catalyst : Trifluoromethanesulfonic acid (5–10% mole ratio relative to ethyl acrylate).
- Conditions :
- Temperature: 120–160°C (oil bath).
- Reaction time: 16–20 hours.
- Workup: Concentrate under reduced pressure, wash with organic solvents (petroleum ether/ethyl acetate), and recrystallize.
Yield : 80–85% with >99% purity (HPLC).
Multi-Step Synthesis via β-Alanine Ethyl Ester
An alternative route involves β-alanine ethyl ester hydrochloride and halogenated aryl intermediates:
Steps :
- Synthesis of β-alanine ethyl ester hydrochloride from β-alanine and ethanol/HCl.
- Coupling reaction with 4-bromoaniline under basic conditions (e.g., K₂CO₃) in DMF.
- Buchwald–Hartwig amination using Pd/C or CuI catalysts to introduce the aminophenyl group.
Yield : ~70% over three steps.
Comparative Analysis of Methods
Parameter | Catalytic Hydroamination | Multi-Step Synthesis |
---|---|---|
Reaction Steps | 1 | 3 |
Total Yield | 80–85% | ~52% |
Reaction Time | 16–20 h | 80–100 h |
Catalyst Cost | Low (TfOH) | High (Pd/C) |
Scalability | Industrial-friendly | Limited by Pd availability |
Advantages of Catalytic Hydroamination :
Industrial Production Considerations
- Solvent Choice : Ethanol is preferred for its low cost and ease of removal.
- Purification : Recrystallization from petroleum ether/ethyl acetate (5:1–10:1 ratio) ensures high purity.
- Safety : Nitrogen protection prevents oxidation of the aminophenyl group during reflux.
Characterization Data
- Molecular Formula : C₁₁H₁₅NO₂.
- Molecular Weight : 193.24 g/mol.
- Boiling Point : 309.9°C (at 760 mmHg).
- Flash Point : 163.6°C.
Chemical Reactions Analysis
Types of Reactions:
Ethyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-aminophenyl)propanoate has diverse applications in scientific research:
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Ethyl 3-(4-aminophenyl)propanoate and its analogues in terms of structure, properties, and applications.
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Amino vs. Hydroxy/Methoxy Groups: The para-aminophenyl group in this compound enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis. In contrast, methyl 3-(4-hydroxyphenyl)propanoate (para-hydroxyphenyl) participates in electrophilic substitutions like formylation .
- Electron-Withdrawing vs. Electron-Donating Substituents: Ethyl 3-(4-nitrophenyl)propanoate’s nitro group is strongly electron-withdrawing, stabilizing intermediates during reduction reactions. Conversely, the methoxy group in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate donates electrons, influencing π-conjugation in acrylate derivatives .
Physicochemical Properties
- Solubility: The hydrochloride salt of ethyl 3-(4-(aminomethyl)phenyl)propanoate exhibits improved aqueous solubility compared to the parent compound, advantageous for drug formulation .
- Thermal Stability: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s rigid syn-periplanar conformation enhances thermal stability, critical for high-temperature reactions .
Biological Activity
Ethyl 3-(4-aminophenyl)propanoate, also known by its CAS number 7116-44-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl ester group attached to a propanoic acid backbone with a para-aminophenyl substituent. This structure is significant for its interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group on the phenyl ring can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
- Lipophilicity : The ethyl ester group increases the compound's lipophilicity, facilitating cellular uptake and distribution within biological systems.
Synthesis Methods
The synthesis of this compound typically involves the reduction of ethyl 4-aminocinnamate in ethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere. This method is scalable for industrial production, often utilizing continuous flow reactors to optimize yield and purity .
Biological Activity
This compound has demonstrated various biological activities:
- Enzyme Interaction : Studies indicate that this compound can inhibit or activate specific enzymes, making it relevant in pharmacological research .
- Potential Therapeutic Applications : It is being investigated for its role in developing anti-inflammatory and anticancer agents .
Case Studies
- Enzyme Inhibition Studies : A study explored the inhibition of cyclooxygenase (COX) enzymes by this compound, revealing its potential as an anti-inflammatory agent. The compound showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines. This compound exhibited cytotoxic effects against breast and colon cancer cells, suggesting its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Contains a nitro group instead of an amino group | Enhanced reactivity due to nitro functionality |
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group at para position | Increased solubility and potential hydrogen bonding |
Ethyl 3-(4-chlorophenyl)propanoate | Chlorine substitution on phenyl ring | Altered lipophilicity affecting bioavailability |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Ethyl 3-(4-aminophenyl)propanoate and its derivatives in lignin depolymerization studies?
Answer:
- GC-FID/MS : Used to identify lignin-derived monomers (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) by analyzing retention times and mass spectra .
- HSQC NMR : Detects structural changes in lignin, such as cross-signals from reduced intermediates (e.g., dihydro FA ethyl ester) and the disappearance of parent compounds, confirming solvolytic deconstruction .
- Elemental Analysis (Van Krevelen Diagrams) : Validates the degree of reduction and stabilization during catalytic pretreatment .
Q. How can synthetic routes for this compound be optimized to improve yields in multi-step reactions?
Answer:
- Retrosynthetic Planning : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes by leveraging reaction databases .
- Catalytic Reductive Steps : Incorporate heterogeneous metal catalysts (e.g., Pt/C) to stabilize intermediates and minimize side reactions, as demonstrated in lignin depolymerization studies .
- Protecting Groups : Utilize tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites (e.g., hydroxymethyl in imidazole derivatives) during sequential reactions .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound intermediates in stabilizing protein-protein interaction inhibitors (e.g., WDR5 inhibitors)?
Answer:
- Fragment Screening : Ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate derivatives act as precursors for click chemistry-based probes. Stepwise synthesis (e.g., TBDMS protection, azide coupling) enables precise functionalization for targeting WDR5 binding pockets .
- Structure-Activity Relationship (SAR) : Modify the phenylpropanoate backbone to enhance hydrophobicity or hydrogen bonding, guided by HSQC NMR and molecular docking .
Q. How do catalytic conditions (e.g., metal type, solvent) influence the stabilization of this compound during lignin valorization?
Answer:
- Metal Catalysts : Pt or Ru catalysts promote reductive stabilization of lignin monomers, as shown by the formation of dihydro FA ethyl ester and absence of oxidized byproducts in GC-FID/MS .
- Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solvolysis efficiency, while protic solvents may favor repolymerization. Monitor via Van Krevelen diagrams to track H/C and O/C ratios .
Q. What strategies address contradictions in data when comparing the biological activity of this compound analogs (e.g., anti-inflammatory vs. cytotoxic effects)?
Answer:
- Comparative SAR Studies : Test analogs like 3-(4-methoxyphenyl)propanoic acid (lacking the amino group) to isolate the role of the 4-aminophenyl moiety in biological activity .
- In Vitro/In Vivo Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with cytotoxicity screening (e.g., MTT assays) to resolve conflicting results .
- Metabolite Profiling : Track metabolic stability using LC-MS to identify degradation products that may contribute to toxicity .
Q. Methodological Challenges in Advanced Applications
Q. How can researchers ensure the stability of this compound derivatives under physiological conditions for drug delivery studies?
Answer:
- pH-Dependent Stability Tests : Expose derivatives to simulated gastric fluid (pH 1.2–3.5) and plasma (pH 7.4) while monitoring degradation via HPLC .
- Prodrug Design : Convert the ethyl ester to a methyl ester or amide to enhance hydrolytic stability, as seen in dabigatran etexilate synthesis .
- Encapsulation : Use liposomal formulations to protect the compound from enzymatic cleavage in vivo .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?
Answer:
- DFT Calculations : Model reaction pathways (e.g., hydrogenation of the nitro group) to identify rate-limiting steps and optimize catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior during synthesis .
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXFMPAUGJAIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439945 | |
Record name | Ethyl 3-(4-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-44-1 | |
Record name | Ethyl 3-(4-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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